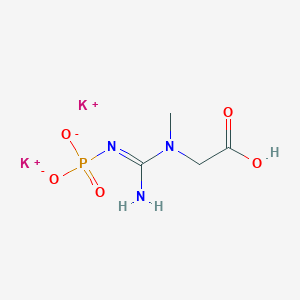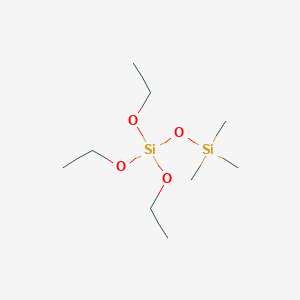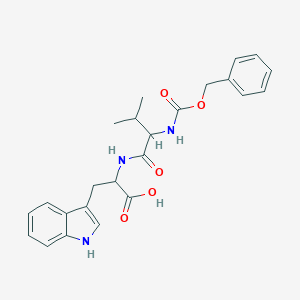
5-Chloro-3-phenyl-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a chemical compound that belongs to the isothiazole family. It is a heterocyclic organic compound that contains a carbon, nitrogen, and sulfur atom in its structure. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators.
Effets Biochimiques Et Physiologiques
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been reported to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, the compound exhibits a wide range of biological activities, making it a suitable candidate for various biological assays. However, the compound has some limitations, including its low solubility in water and some organic solvents. Furthermore, the compound can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile. One potential direction is the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity and improved pharmacokinetic properties. Additionally, the compound can be explored for its potential applications in material science, including the synthesis of novel polymers and materials. Furthermore, the compound can be explored for its potential applications in agrochemicals, including the development of novel pesticides and herbicides.
Conclusion:
In conclusion, 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a heterocyclic organic compound that exhibits a wide range of biological activities. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and agrochemicals. The synthesis of the compound can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base. The compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. The compound has several advantages for lab experiments, including its ease of synthesis and wide range of biological activities. Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile, including the synthesis of novel derivatives, exploration of its potential applications in material science and agrochemicals.
Méthodes De Synthèse
The synthesis of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity compared to the parent compound.
Propriétés
Numéro CAS |
19363-60-1 |
|---|---|
Nom du produit |
5-Chloro-3-phenyl-4-isothiazolecarbonitrile |
Formule moléculaire |
C10H5ClN2S |
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(13-14-10)7-4-2-1-3-5-7/h1-5H |
Clé InChI |
XVZHEHJRVLCBAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



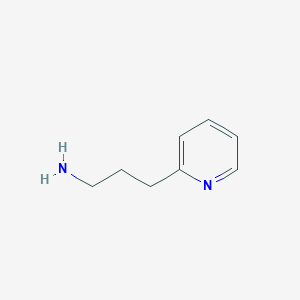


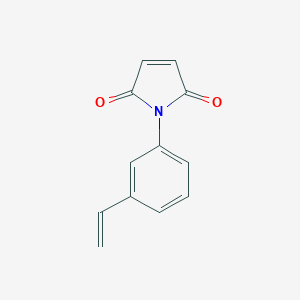

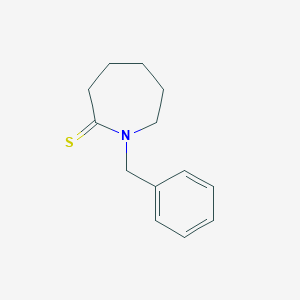

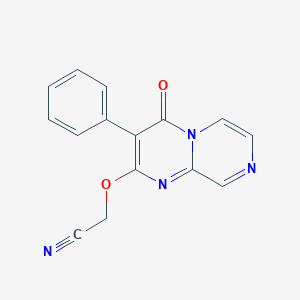
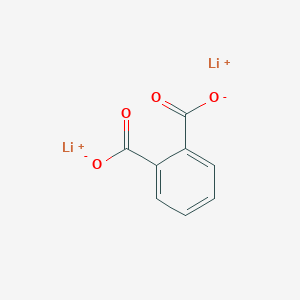

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
